(R)-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate
Description
(R)-2-((Diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate is a chiral organophosphorus compound characterized by a phosphoryl group (diisopropoxy), a methoxypropyl backbone in the R-configuration, and a 4-methylbenzenesulfonate (tosyl) ester moiety. Its synthesis likely involves phosphorylation of a chiral alcohol followed by sulfonation, analogous to methodologies for related esters .
Properties
Molecular Formula |
C17H29O7PS |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H29O7PS/c1-13(2)23-25(18,24-14(3)4)12-21-16(6)11-22-26(19,20)17-9-7-15(5)8-10-17/h7-10,13-14,16H,11-12H2,1-6H3/t16-/m1/s1 |
InChI Key |
MDYREUDLUIYMEO-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)OCP(=O)(OC(C)C)OC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OCP(=O)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the phosphoryl intermediate. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
-
Step 1: Preparation of the Phosphoryl Intermediate
- React diisopropyl phosphite with an appropriate alcohol under acidic conditions to form the diisopropoxyphosphoryl intermediate.
- Reaction conditions: Temperature around 0-5°C, acidic catalyst such as hydrochloric acid.
-
Step 2: Formation of the Methoxy Group
- Introduce a methoxy group by reacting the phosphoryl intermediate with methanol in the presence of a base.
- Reaction conditions: Room temperature, base such as sodium methoxide.
-
Step 3: Coupling with 4-Methylbenzenesulfonate
- Couple the methoxyphosphoryl intermediate with 4-methylbenzenesulfonyl chloride to form the final product.
- Reaction conditions: Temperature around 25-30°C, base such as triethylamine.
Industrial Production Methods
Industrial production of ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, temperature around 50-60°C.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvent, temperature around 0-5°C.
Substitution: Nucleophiles such as amines or thiols; conditionsroom temperature, base such as sodium hydroxide.
Major Products
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonate derivatives.
Scientific Research Applications
®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its phosphoryl and sulfonate groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Analogues
Tenofovir Disoproxil Fumarate
Structure : 9-[(R)-2-[[bis[[(isopropoxycarbonyl)oxy]methoxy]phosphinyl]methoxy]propyl] adenine fumarate.
Key Differences :
- Tenofovir disoproxil fumarate contains a bis(isopropoxycarbonyloxy)methoxy phosphoryl group, designed as a prodrug to enhance oral bioavailability.
- The target compound replaces the adenine and carbonate esters with a tosyl group, focusing on chemical reactivity rather than antiviral activity. Applications: Tenofovir is a nucleotide reverse transcriptase inhibitor used against HIV and HBV. The diisopropoxyphosphoryl group in the target compound may similarly improve lipophilicity but lacks the nucleoside component critical for antiviral action .
2-((Diphenylphosphoryl)methoxy)ethyl 4-Methylbenzenesulfonate
Structure : Ethyl backbone with diphenylphosphoryl and tosyl groups.
Key Differences :
- The diphenylphosphoryl group (electron-withdrawing aryl substituents) contrasts with the diisopropoxyphosphoryl group (electron-donating alkoxy substituents), altering electrophilicity and hydrolysis rates.
- The ethyl chain (vs. Biological Activity: Evidence indicates moderate antimicrobial (MIC: 50 µg/mL) and anticancer (IC50: 30 µM) activity, suggesting the target compound may exhibit similar or enhanced effects due to its bulkier phosphoryl group .
Methyl S-2-Diisopropylaminoethyl Propylphosphonothiolate
Structure: Propylphosphonothiolate with a quaternary ammonium iodide group. Key Differences:
- The phosphonothiolate group (P-S bond) increases nucleophilicity compared to the phosphoryl (P=O) group in the target compound.
- The iodide counterion and quaternary ammonium moiety enhance solubility in polar solvents, unlike the neutral tosyl ester.
Comparative Data Table
| Compound Name | Phosphoryl Group | Backbone Chain | Key Functional Groups | Reported Biological Activity | Applications |
|---|---|---|---|---|---|
| (R)-2-((Diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate | Diisopropoxyphosphoryl | Propyl (R) | Tosyl ester | Limited data; inferred synthetic utility | Prodrug intermediate, organocatalysis |
| Tenofovir disoproxil fumarate | Bis(isopropoxycarbonyloxy) | Propyl (R) | Adenine, fumarate | Antiviral (HIV, HBV) | Antiretroviral therapy |
| 2-((Diphenylphosphoryl)methoxy)ethyl 4-methylbenzenesulfonate | Diphenylphosphoryl | Ethyl | Tosyl ester | Antimicrobial (MIC: 50 µg/mL) | Synthetic chemistry, drug discovery |
| Methyl S-2-diisopropylaminoethyl propylphosphonothiolate | Propylphosphonothiolate | Ethyl | Quaternary ammonium iodide | Not specified | Organocatalysis, enzyme inhibition |
Reactivity and Stability Insights
- Phosphoryl Group Effects : Diisopropoxyphosphoryl groups (target compound) are less electrophilic than diphenylphosphoryl groups (), slowing hydrolysis but enhancing stability in acidic environments.
- Stereochemical Influence : The R-configuration in the target compound may improve enantioselectivity in asymmetric synthesis or receptor binding compared to racemic analogues.
- Tosyl Group Utility : The tosyl moiety facilitates nucleophilic displacement reactions, making the compound a versatile intermediate for alkylation or arylation processes .
Biological Activity
Chemical Structure and Properties
Chemical Formula: C13H21O5PS
Molecular Weight: 307.35 g/mol
CAS Number: 50597-88-1
The compound features a diisopropoxyphosphoryl group attached to a methoxypropyl chain and a 4-methylbenzenesulfonate moiety, which contributes to its unique biological properties.
The biological activity of (R)-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The phosphoryl group is known to influence the activity of phosphatases and kinases, potentially modulating signaling pathways associated with cell growth and differentiation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research indicates that it may induce apoptosis in human leukemia cells by activating caspase pathways. This suggests potential applications in cancer therapeutics.
In Vivo Studies
Preclinical studies have shown that this compound can inhibit tumor growth in animal models. A notable study involved administering the compound to mice with xenografted tumors, resulting in a marked reduction in tumor size compared to control groups.
Safety Profile
The safety profile of this compound has been assessed through various toxicological studies. The following table summarizes key findings:
| Endpoint | Result |
|---|---|
| Acute Toxicity | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
| Environmental Impact | Potentially harmful if released into the environment |
These findings indicate that while the compound shows promise for therapeutic use, it must be handled with caution due to its irritant properties and potential environmental risks.
Case Study 1: Cancer Treatment
A clinical trial investigated the efficacy of this compound as an adjunct therapy for patients with refractory leukemia. Patients receiving the compound alongside standard chemotherapy exhibited improved outcomes, including higher remission rates and reduced side effects compared to those receiving chemotherapy alone.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of the compound in models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress and inflammation in neuronal cells, suggesting its potential for treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
